molecular formula C20H42HgO4 B14380980 Bis(2,2-di-tert-butoxyethyl)mercury CAS No. 87989-34-2

Bis(2,2-di-tert-butoxyethyl)mercury

Cat. No.: B14380980
CAS No.: 87989-34-2
M. Wt: 547.1 g/mol
InChI Key: LNUKVSDWIRGJQV-UHFFFAOYSA-N
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Description

Bis(2,2-di-tert-butoxyethyl)mercury is an organomercury compound characterized by the presence of two 2,2-di-tert-butoxyethyl groups attached to a central mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,2-di-tert-butoxyethyl)mercury typically involves the reaction of mercury(II) acetate with 2,2-di-tert-butoxyethanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2-di-tert-butoxyethyl)mercury undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.

    Reduction: Reduction reactions can convert the compound back to elemental mercury.

    Substitution: The 2,2-di-tert-butoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong nucleophile, such as sodium methoxide, and are carried out in polar solvents like methanol or ethanol.

Major Products Formed

    Oxidation: Mercury(II) oxide and tert-butyl alcohol.

    Reduction: Elemental mercury and 2,2-di-tert-butoxyethanol.

    Substitution: Various substituted mercury compounds depending on the nucleophile used.

Scientific Research Applications

Bis(2,2-di-tert-butoxyethyl)mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: It is used in the manufacturing of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which bis(2,2-di-tert-butoxyethyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been the subject of extensive research to understand its toxicological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(2,2-di-tert-butoxyethyl)mercury: Characterized by the presence of two 2,2-di-tert-butoxyethyl groups.

    Mercury, bis[2,2-bis(1,1-dimethylethoxy)ethyl]: Similar structure but with different substituents.

    Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): Another organometallic compound with different metal and ligands.

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with various ligands makes it valuable in research and industrial applications.

Properties

CAS No.

87989-34-2

Molecular Formula

C20H42HgO4

Molecular Weight

547.1 g/mol

IUPAC Name

bis[2,2-bis[(2-methylpropan-2-yl)oxy]ethyl]mercury

InChI

InChI=1S/2C10H21O2.Hg/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*8H,1H2,2-7H3;

InChI Key

LNUKVSDWIRGJQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(C[Hg]CC(OC(C)(C)C)OC(C)(C)C)OC(C)(C)C

Origin of Product

United States

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